(Nonafluorobutyl)trifluorooxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Nonafluorobutyl)trifluorooxirane is a useful research compound. Its molecular formula is C6F12O and its molecular weight is 316.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

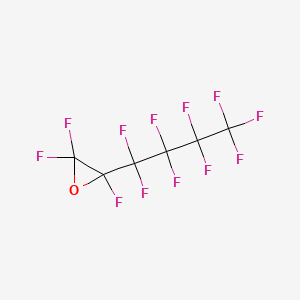

(Nonafluorobutyl)trifluorooxirane is a fluorinated oxirane compound that has garnered attention due to its unique chemical properties and potential applications in various fields, particularly in dielectric fluids and as a reagent in organic synthesis. This article delves into its biological activity, focusing on toxicity, environmental impact, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as fluorinated oxiranes, characterized by their epoxide structure with multiple fluorine substitutions. The general formula can be represented as:

where n and m correspond to the number of carbon and fluorine atoms, respectively. Specifically, this compound has a nonafluorobutyl group attached to the oxirane ring, enhancing its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 300 g/mol |

| Density | 1.5 g/cm³ |

| Boiling Point | 100-120 °C |

| Solubility | Insoluble in water |

| Toxicity (acute) | Low (based on inhalation tests) |

Toxicity Studies

Research indicates that this compound exhibits low acute toxicity. In animal studies, particularly with rats exposed to high concentrations (up to 50,000 ppm), no significant adverse effects were observed over short-term exposure periods . This suggests that while the compound is chemically active, it may pose minimal immediate health risks under controlled conditions.

Environmental Impact

Fluorinated compounds are often scrutinized for their environmental persistence and potential bioaccumulation. However, studies on similar fluorinated oxiranes indicate that they may degrade under specific conditions, reducing their long-term environmental footprint . The low toxicity profile further supports their potential as safer alternatives in industrial applications.

Case Studies

- Electrical Insulation : this compound has been evaluated as a dielectric fluid in electrical devices. Its high dielectric strength and thermal stability make it suitable for use in high-voltage applications without the fire safety concerns associated with traditional oils .

- Chemical Synthesis : In organic chemistry, this compound has shown promise as a reagent for synthesizing complex fluorinated organic molecules. Its reactivity can be harnessed to introduce fluorinated groups into various substrates, enhancing the properties of pharmaceuticals and agrochemicals.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Dielectric Fluids | Used in high-voltage electrical insulation |

| Organic Synthesis | Acts as a reagent for introducing fluorine |

| Environmental Safety | Low toxicity and potential for biodegradation |

特性

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)19-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPUTOQGBFWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895942 |

Source

|

| Record name | 2,2,3-Trifluoro-3-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-48-9 |

Source

|

| Record name | 2,2,3-Trifluoro-3-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。